

The Discovery and Chemical Profile of Vulolisib: A Potent PI3K α Inhibitor

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Compound of Interest

Compound Name: Vulolisib

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vulolisib is a potent and selective small molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3K α) enzyme, a critical component of the PI3K/AKT/mTOR signaling pathway.^{[1][2]} Dysregulation of this pathway is a frequent event in a variety of human cancers, making it a prime target for therapeutic intervention. **Vulolisib** has demonstrated significant anti-proliferative activity in cancer cell lines harboring PIK3CA mutations and efficacy in in vivo tumor models. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of **Vulolisib**, including detailed experimental protocols for its characterization and a summary of its quantitative bioactivity.

Discovery and Chemical Structure

Vulolisib was identified as a potent PI3K α -selective inhibitor through research aimed at developing novel antineoplastic agents.^[2] Its chemical structure was disclosed in the World Health Organization's proposed International Nonproprietary Name (INN) list 127 on July 21, 2022, and is detailed in patent WO2021104146A1.^[2]

Chemical Name: (2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d]^{[1][3]}benzoxazepin-9-yl]amino]propanamide

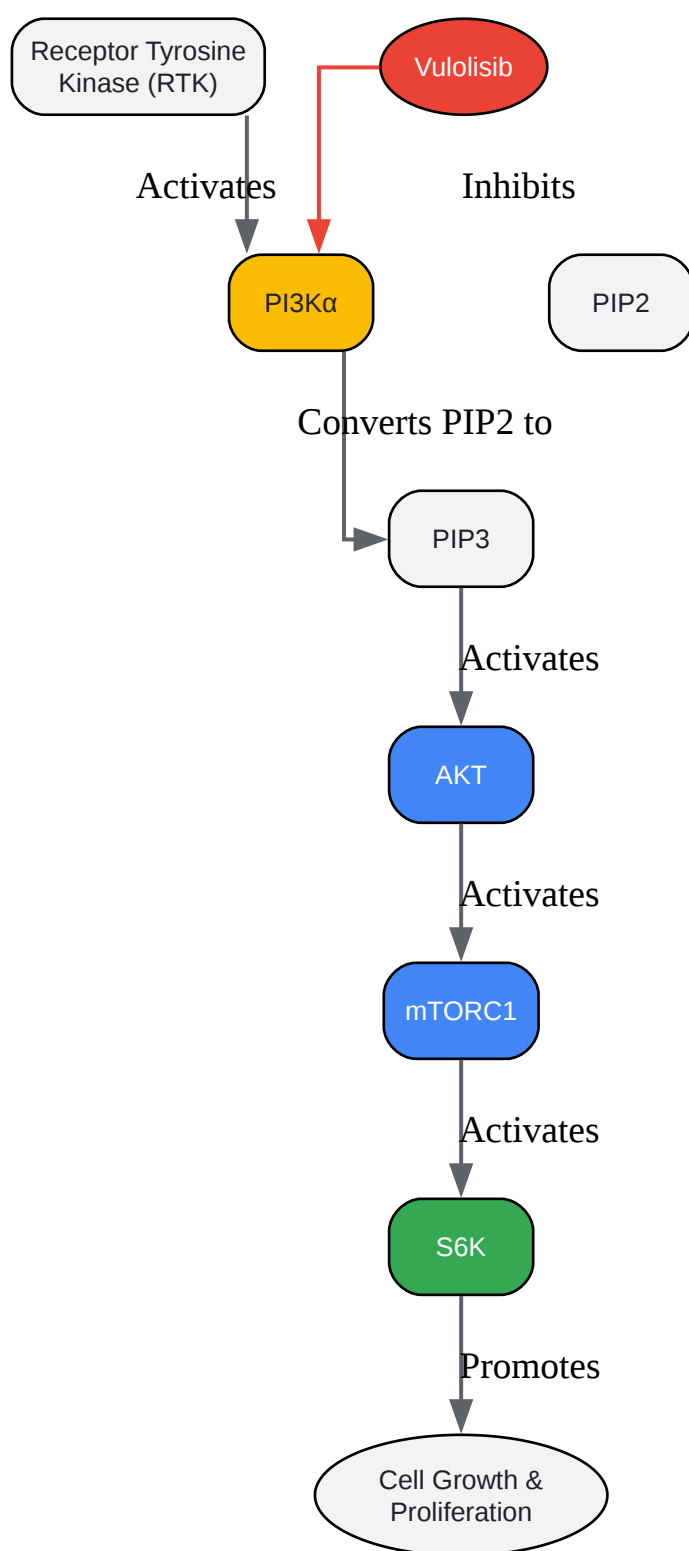
Table 1: Chemical and Physical Properties of **Vulolisib**

Property	Value
Molecular Formula	C ₁₈ H ₁₉ F ₂ N ₅ O ₃ S
Molecular Weight	423.44 g/mol
Monoisotopic Mass	423.1177 g/mol
CAS Number	2390105-79-8
IUPAC Name	(2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1][3]benzoxazepin-9-yl]amino]propanamide
SMILES	C--INVALID-LINK-- <chem>Nc1ccc2c(c1)OCCn1cc(nc21)-n1c(=O)sc[C@H]1C(F)F</chem>
InChI Key	KEEKMOIRJUWKNK-CABZTGNLSA-N

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Vulolisib exerts its anti-cancer effects by selectively inhibiting the p110 α catalytic subunit of PI3K.[2] This kinase is a central node in the PI3K/AKT/mTOR signaling cascade, which regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. In many cancers, activating mutations in the PIK3CA gene, which encodes the p110 α subunit, lead to constitutive activation of this pathway, driving tumorigenesis.

By inhibiting PI3K α , **Vulolisib** blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT and S6 Kinase (S6K), ultimately leading to the suppression of tumor cell growth and proliferation.



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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of **Vulolisib**.

Quantitative Bioactivity

Vulolisib has demonstrated high potency and selectivity for PI3K α in biochemical assays and potent anti-proliferative activity in various cancer cell lines, particularly those with PIK3CA mutations.

Table 2: In Vitro Inhibitory Activity of **Vulolisib** against PI3K Isoforms

PI3K Isoform	IC ₅₀ (nM)
PI3K α	0.2[1][4]
PI3K β	168[1][4]
PI3K γ	90[1][4]
PI3K δ	49[1][4]

Table 3: Anti-proliferative Activity of **Vulolisib** in Cancer Cell Lines

Cell Line	Cancer Type	PIK3CA Mutation	IC ₅₀ (nM)
HCC1954	Breast Cancer	H1047R	21[1]
HGC-27	Gastric Cancer	E542K	60[1]
MKN1	Gastric Cancer	E545K	40[1]

In Vivo Efficacy

In preclinical animal models, **Vulolisib** has shown significant anti-tumor activity and favorable pharmacokinetic properties.

Table 4: In Vivo Efficacy and Pharmacokinetics of **Vulolisib**

Parameter	Value and Conditions
Tumor Growth Inhibition (TGI)	132% (10 mg/kg, p.o., daily for 19 days)[1]
Pharmacokinetics	Favorable profile observed with a single 5 mg/kg oral dose in male Balb/c mice[1]
Tolerance	Better tolerance and exposure compared to Inavolisib at doses of 10, 30, and 60 mg/kg (i.g., daily for 7 days)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **Vulolisib**.

Synthesis of Vulolisib

A detailed experimental procedure for the synthesis of **Vulolisib** can be found in patent WO2021104146A1. The synthesis is a multi-step process involving the construction of the core imidazo[1,2-d][1][3]benzoxazepine scaffold followed by coupling with the chiral thiazolidinone and aminopropanamide side chains. Researchers should refer to the "Examples" section of the patent document for a step-by-step description of the synthesis, including reagents, reaction conditions, and purification methods.

PI3K α Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the activity of PI3K α and the inhibitory effect of compounds like **Vulolisib**.

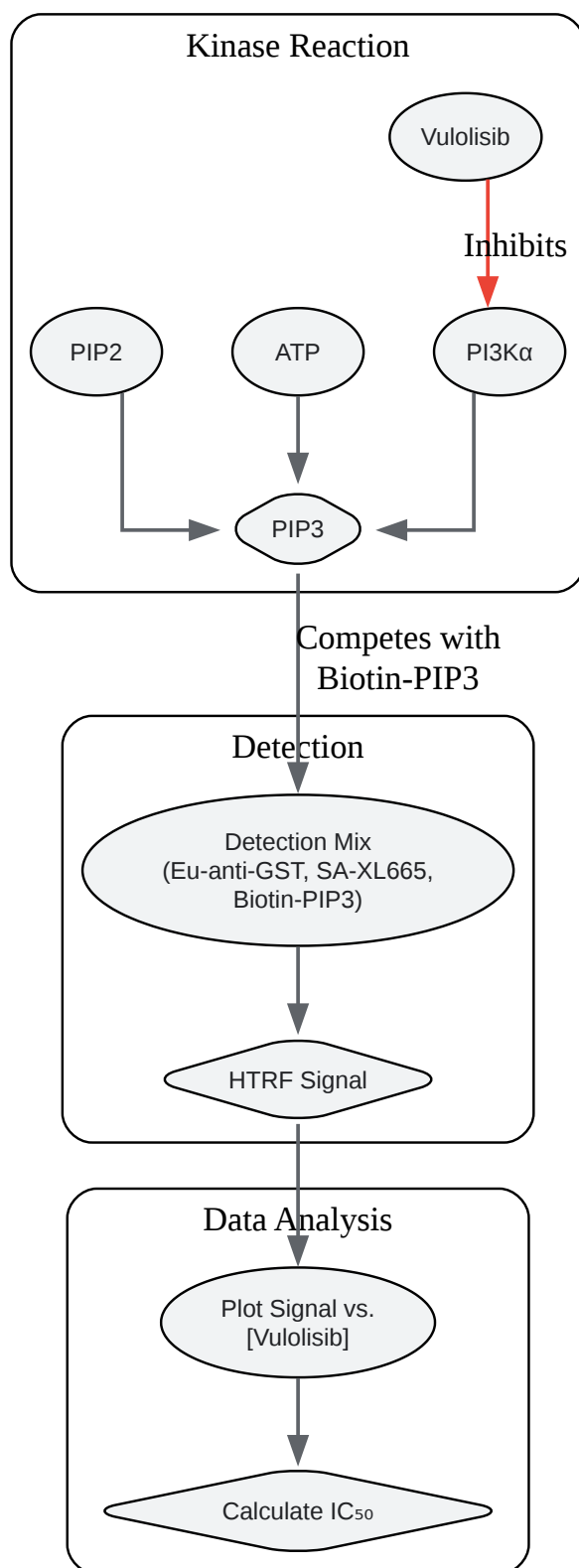
Principle: The assay is based on the detection of PIP3, the product of the PI3K α -catalyzed phosphorylation of PIP2. A GST-tagged PIP3-binding protein (e.g., GRP1-PH domain) and a biotinylated PIP3 tracer are used in conjunction with a Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665. In the absence of PIP3 produced by the kinase reaction, the binding of the tracer to the GST-protein brings the Europium and XL665 into close proximity,

resulting in a high HTRF signal. PIP3 produced by the kinase reaction competes with the tracer, leading to a decrease in the HTRF signal.

Protocol:

- Reagent Preparation:
 - Prepare a 1x kinase reaction buffer.
 - Dilute PI3K α enzyme to the desired concentration in the reaction buffer.
 - Prepare a solution of PIP2 substrate in the reaction buffer.
 - Prepare a serial dilution of **Vulolisib** in DMSO.
 - Prepare the detection reagents (Europium anti-GST and Streptavidin-XL665) in the detection buffer.
- Kinase Reaction:
 - In a 384-well plate, add a small volume of the diluted **Vulolisib** or DMSO (for control).
 - Add the PI3K α enzyme solution to each well.
 - Initiate the reaction by adding the PIP2 substrate and ATP solution.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction by adding EDTA.
 - Add the premixed detection reagents to each well.
 - Incubate the plate at room temperature for 1-2 hours to allow for signal development.
 - Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

- Data Analysis:
 - Calculate the HTRF ratio ($665\text{ nm} / 620\text{ nm} * 10,000$).
 - Plot the HTRF ratio against the logarithm of the **Vulolisib** concentration.
 - Determine the IC_{50} value by fitting the data to a four-parameter logistic equation.



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Figure 2: Experimental workflow for the PI3Kα HTRF kinase assay.

Cell Proliferation Assay (MTT or SRB Assay)

This assay measures the effect of **Vulolisib** on the proliferation of cancer cell lines.

Principle:

- **MTT Assay:** Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
- **SRB Assay:** Sulforhodamine B (SRB) is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which correlates with cell number.

Protocol (MTT Assay):

- **Cell Seeding:**
 - Harvest and count cells from a logarithmic growth phase culture.
 - Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- **Compound Treatment:**
 - Prepare a serial dilution of **Vulolisib** in the cell culture medium.
 - Remove the old medium from the wells and add the medium containing different concentrations of **Vulolisib**. Include a vehicle control (DMSO).
 - Incubate the plate for a specified period (e.g., 72 hours).
- **MTT Addition and Incubation:**
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- **Formazan Solubilization and Absorbance Reading:**

- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the **Vulolisib** concentration.
 - Determine the IC₅₀ value using non-linear regression analysis.

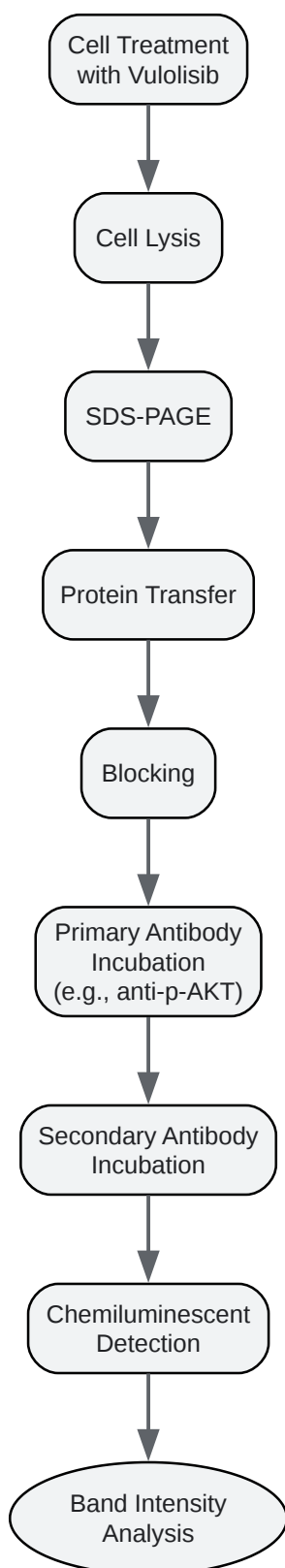
Western Blot Analysis of PI3K Pathway Modulation

This technique is used to assess the effect of **Vulolisib** on the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT and S6K.

Protocol:

- Cell Lysis:
 - Treat cancer cells with **Vulolisib** at various concentrations for a specific duration.
 - Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
 - Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting:

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated S6K (p-S6K), total S6K, and a loading control (e.g., GAPDH or β -actin).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis:
 - Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.



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Figure 3: General workflow for Western blot analysis of PI3K pathway inhibition.

Conclusion

Vulolisib is a promising, potent, and selective PI3K α inhibitor with significant anti-neoplastic potential. Its well-defined chemical structure and mechanism of action, coupled with compelling preclinical in vitro and in vivo data, provide a strong rationale for its further development as a targeted cancer therapeutic. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the biological activities and therapeutic applications of **Vulolisib**.

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